molecular formula C12H11NO3 B15334832 5-Methyl-2-(m-tolyl)oxazole-4-carboxylic Acid

5-Methyl-2-(m-tolyl)oxazole-4-carboxylic Acid

Cat. No.: B15334832
M. Wt: 217.22 g/mol
InChI Key: IKZFYOWXJWJPBE-UHFFFAOYSA-N
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Description

5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out under flow conditions, which allows for a rapid and efficient synthesis . The reaction conditions often include room temperature and the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid involves its interaction with microbial cell membranes, leading to disruption of biofilm formation. The compound targets specific pathways involved in microbial growth and biofilm development, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloxazole-4-carboxylic acid
  • Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
  • Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate

Uniqueness

5-Methyl-2-(m-tolyl)oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit biofilm formation and its potential antimicrobial properties make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9(6-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

IKZFYOWXJWJPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)C(=O)O

Origin of Product

United States

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